N-(3,4-dinitrophenyl)methanesulfonamide
Description
N-(3,4-Dinitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a phenyl ring substituted with nitro (-NO₂) groups at the 3- and 4-positions. This structure confers distinct electronic and steric properties due to the electron-withdrawing nature of the nitro groups, which influence the compound’s acidity, solubility, and reactivity.
Properties
Molecular Formula |
C7H7N3O6S |
|---|---|
Molecular Weight |
261.21 g/mol |
IUPAC Name |
N-(3,4-dinitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)8-5-2-3-6(9(11)12)7(4-5)10(13)14/h2-4,8H,1H3 |
InChI Key |
QKZNAXOCKSPBKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., cyclohexyloxy, tert-butyl) enhance steric hindrance, affecting binding to biological targets or conformational stability.
Anti-Inflammatory Activity
In , NS-398 demonstrated potent nitric oxide (NO) inhibition with an IC₅₀ of 3.3 ± 0.15 µM, outperforming fukinolic acid (IC₅₀ = 1.62 ± 0.08 µM) and 3,4-dicaffeoylquinic acid (IC₅₀ > 50 µM) in anti-inflammatory assays .
Computational Insights
For N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide , quantum-chemical calculations revealed optimized geometry with a planar sulfonamide group and delocalized molecular orbitals, suggesting stability in polar environments . By contrast, the 3,4-dinitro derivative’s electron-deficient aromatic ring may favor interactions with electron-rich biological targets, such as enzyme active sites.
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